

Technical Guide: N-Nitroso Tofenacin-d5

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Compound of Interest

Compound Name: *N-Nitroso Tofenacin-d5*

Cat. No.: B15554825

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Nitroso Tofenacin-d5**, a deuterated isotopologue of the N-nitroso impurity of the drug Tofenacin. This document is intended for researchers, scientists, and drug development professionals, offering key data, a representative analytical methodology, and insights into the relevant biological pathways.

Core Data Presentation

The quantitative data for **N-Nitroso Tofenacin-d5** and its non-deuterated counterpart, along with the parent drug Tofenacin, are summarized below for easy comparison.

Compound	Molecular Formula	Molar Mass (g/mol)	Parent Drug
Tofenacin	C ₁₇ H ₂₁ NO	255.36	N/A
N-Nitroso Tofenacin	C ₁₇ H ₂₀ N ₂ O ₂	284.35[1][2][3]	Tofenacin
N-Nitroso Tofenacin-d5	C ₁₇ H ₁₅ D ₅ N ₂ O ₂	289.38	Tofenacin

The molecular weight for **N-Nitroso Tofenacin-d5** was calculated based on the replacement of five hydrogen atoms with deuterium atoms on one of the phenyl rings, as indicated by its IUPAC name: N-methyl-N-[2-[(2-methylphenyl)-(2,3,4,5,6-

pentadeuteriophenyl)methoxy]ethyl]nitrous amide.[4] The atomic weight of hydrogen is approximately 1.008 g/mol and deuterium is approximately 2.014 g/mol .[5][6][7][8]

Experimental Protocols

N-Nitroso Tofenacin-d5 serves as a critical internal standard for the quantification of N-Nitroso Tofenacin impurity in pharmaceutical products.[4] The following is a representative experimental protocol for the quantification of nitrosamine impurities using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a standard method in the field. [1][2][8][9][10][11][12]

Objective: To quantify the presence of N-Nitroso Tofenacin in a drug substance or product using **N-Nitroso Tofenacin-d5** as an internal standard.

1. Materials and Reagents:

- N-Nitroso Tofenacin reference standard
- **N-Nitroso Tofenacin-d5** internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Drug substance/product for analysis

2. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[12]

3. Chromatographic Conditions (Representative):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate the analyte from the drug substance matrix (e.g., 5% B to 95% B over 10 minutes)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μ L

4. Mass Spectrometry Conditions (Representative):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - N-Nitroso Tofenacin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the reference standard)
 - **N-Nitroso Tofenacin-d5**: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the internal standard)
- Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

5. Standard and Sample Preparation:

- Stock Solutions: Prepare individual stock solutions of N-Nitroso Tofenacin and **N-Nitroso Tofenacin-d5** in methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of N-Nitroso Tofenacin into a blank matrix (a solution of the drug substance

known to be free of the nitrosamine impurity). Add a fixed concentration of the **N-Nitroso Tofenacin-d5** internal standard to each calibration standard.

- Sample Preparation: Accurately weigh the drug substance/product and dissolve it in a suitable solvent to a known concentration. Add the same fixed concentration of the **N-Nitroso Tofenacin-d5** internal standard.

6. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of N-Nitroso Tofenacin to the peak area of **N-Nitroso Tofenacin-d5** against the concentration of N-Nitroso Tofenacin.
- Determine the concentration of N-Nitroso Tofenacin in the analytical sample by using the peak area ratio from the sample and interpolating from the calibration curve.

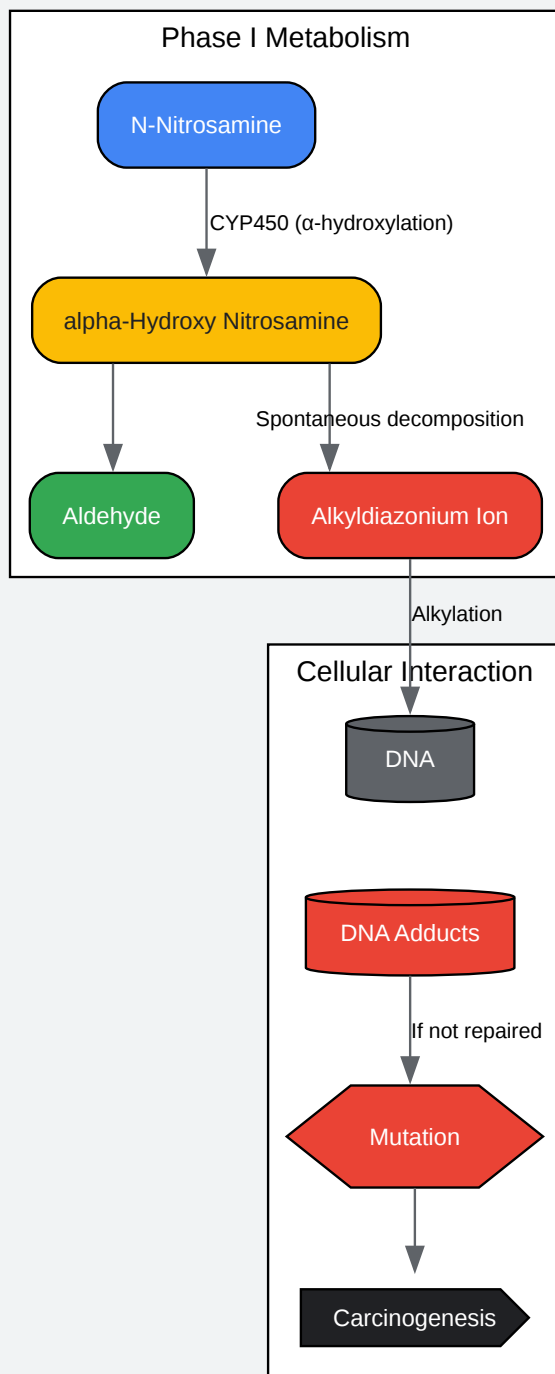
Signaling Pathways and Biological Relevance

The parent drug, Tofenacin, is known to act as a serotonin-norepinephrine reuptake inhibitor. [13] However, the primary concern for its N-nitroso derivative stems from the well-established carcinogenic potential of N-nitroso compounds. These compounds are generally not directly carcinogenic but require metabolic activation to exert their genotoxic effects. [5][7][14]

The key pathway for the bioactivation of N-nitrosamines involves cytochrome P450 (CYP) enzymes in the liver. [5][6][7][14][15] This process, known as α -hydroxylation, leads to the formation of unstable intermediates that can ultimately generate highly reactive electrophiles, such as diazonium ions. These electrophiles can then form covalent adducts with cellular macromolecules, including DNA, which can lead to mutations and initiate carcinogenesis if not repaired.

Below is a diagram illustrating the general metabolic activation pathway for N-nitrosamines.

General Metabolic Activation Pathway of N-Nitrosamines

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